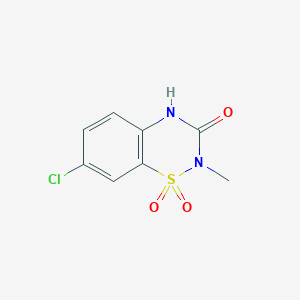
Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate
描述
Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,4-dichlorobenzyl group attached to a 3-oxobutanoate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate typically involves the esterification of 2-(3,4-dichlorobenzyl)-3-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-(3,4-dichlorobenzyl)-3-oxobutanoic acid.
Reduction: 2-(3,4-dichlorobenzyl)-3-hydroxybutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
相似化合物的比较
- Ethyl 2-(3,4-dichlorophenyl)-3-oxobutanoate
- Ethyl 2-(3,4-dichlorobenzyl)-3-hydroxybutanoate
- Ethyl 2-(3,4-dichlorobenzyl)-3-aminobutanoate
Comparison: Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research and development.
属性
分子式 |
C13H14Cl2O3 |
|---|---|
分子量 |
289.15 g/mol |
IUPAC 名称 |
ethyl 2-[(3,4-dichlorophenyl)methyl]-3-oxobutanoate |
InChI |
InChI=1S/C13H14Cl2O3/c1-3-18-13(17)10(8(2)16)6-9-4-5-11(14)12(15)7-9/h4-5,7,10H,3,6H2,1-2H3 |
InChI 键 |
BVUINQONSVTZGC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)C(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Pyridin-2-yl-6-pyridin-4-yl-pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B8294965.png)
![4-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B8294971.png)










